The Architectural Foundation: Unpacking the Structure of Triisopropylsilane
The Architectural Foundation: Unpacking the Structure of Triisopropylsilane
An In-depth Technical Guide to Triisopropylsilane: Properties, Structure, and Strategic Applications in Synthesis
For the modern researcher, scientist, and drug development professional, a nuanced understanding of reagent capabilities is paramount to innovation. Triisopropylsilane (TIPS), a sterically hindered organosilane, has emerged as a versatile and indispensable tool in the synthetic chemist's arsenal. This guide provides a comprehensive exploration of the core chemical properties and structural attributes of TIPS, elucidating the principles that govern its reactivity and highlighting its strategic applications in complex molecular synthesis.
At the heart of triisopropylsilane's unique reactivity lies its distinct molecular architecture. Comprising a central silicon atom bonded to three bulky isopropyl groups and a single hydrogen atom, its structure is a study in controlled steric hindrance.[1][2] This arrangement results in a tetrahedral geometry around the silicon atom, with the voluminous isopropyl groups creating a sterically congested environment.[2] This steric shielding profoundly influences the accessibility and reactivity of the silicon-hydrogen (Si-H) bond, dictating the selectivity observed in its chemical transformations.[1][3]
The Si-H bond itself is characterized by a polarity resulting from the difference in electronegativity between silicon and hydrogen.[4][5] This polarization imparts a "hydridic" character to the hydrogen atom, rendering it a mild hydride donor.[4][6] This inherent hydridic nature, coupled with the steric bulk, underpins its utility as both a selective reducing agent and a carbocation scavenger.[4][6][7]
Table 1: Key Physicochemical Properties of Triisopropylsilane
| Property | Value |
| CAS Number | 6485-79-6[8] |
| Molecular Formula | C₉H₂₂Si[9] |
| Molecular Weight | 158.36 g/mol [8][9] |
| Appearance | Colorless to light yellow liquid[8][10] |
| Boiling Point | 169-170 °C / 760 mmHg; 84-86 °C / 35 mmHg[6][11] |
| Density | 0.773 g/mL at 25 °C[9] |
| Refractive Index | 1.434-1.4358 at 20 °C[6] |
| Flash Point | 37 °C (98.6 °F)[1][2] |
| Solubility | Insoluble in water; soluble in nonpolar organic solvents[8][10] |
The Functional Core: Chemical Properties and Reactivity
The chemical behavior of triisopropylsilane is multifaceted, with its applications primarily revolving around its capacity to act as a mild reducing agent and a protecting group, particularly in the context of peptide synthesis.
A Gentle Giant: Triisopropylsilane as a Mild and Selective Reducing Agent
Unlike more reactive metal hydride reagents, triisopropylsilane offers a gentler approach to reduction, allowing for a high degree of functional group tolerance.[5] This selectivity is a direct consequence of its steric bulk and the moderate hydridic character of the Si-H bond.[5][12]
Mechanism of Reduction: The reduction of various functional groups by triisopropylsilane typically proceeds via an ionic mechanism, often facilitated by the presence of a Lewis or Brønsted acid. The acid activates the substrate, making it more susceptible to hydride attack from the silane.
Caption: Generalized mechanism of substrate reduction by triisopropylsilane.
This controlled reactivity allows for the selective reduction of aldehydes and ketones to their corresponding alkanes in the presence of a Lewis acid like titanium (IV) chloride. It is also effective in the selective reduction of epoxides to alcohols and can be used for the reduction of amides to amines in the presence of transition-metal catalysts.
The Guardian: Triisopropylsilane in Protecting Group Chemistry and as a Carbocation Scavenger
In the intricate world of multi-step organic synthesis, particularly in peptide and nucleoside chemistry, the judicious use of protecting groups is essential.[10][12] Triisopropylsilane itself is a precursor to the triisopropylsilyl (TIPS) protecting group, which is valued for its steric bulk and stability across a wide range of reaction conditions.[9][12] The TIPS group is particularly effective in the selective protection of primary alcohols in the presence of secondary alcohols.[6][12]
However, the more prominent role of triisopropylsilane in this domain is as a carbocation scavenger , especially during the deprotection steps of solid-phase peptide synthesis (SPPS).[4][7][13]
The Challenge of Deprotection in SPPS: During the acid-catalyzed cleavage of protecting groups like trityl (Trt) and tert-butyl (tBu) from amino acid side chains, highly reactive carbocation intermediates are generated.[11][14] These electrophilic species can lead to unwanted side reactions, such as the alkylation of sensitive residues like tryptophan and methionine, compromising the purity and yield of the final peptide.[2]
Triisopropylsilane to the Rescue: Triisopropylsilane acts as a potent scavenger by efficiently and irreversibly trapping these carbocations through hydride donation.[4][7][14] This process neutralizes the reactive intermediates, preventing them from engaging in deleterious side reactions.[4][13]
Caption: Role of triisopropylsilane as a carbocation scavenger in peptide synthesis.
Interestingly, recent studies have revealed that triisopropylsilane can also actively participate in the removal of certain sulfur-containing protecting groups from cysteine residues, such as acetamidomethyl (Acm), 4-methoxybenzyl (Mob), and tert-butyl (But), in the presence of trifluoroacetic acid (TFA).[14] This dual role as both a scavenger and a deprotection agent underscores the need for careful consideration of its concentration and reaction conditions in peptide synthesis protocols.[14]
Practical Applications and Experimental Protocols
The utility of triisopropylsilane extends across various domains of chemical synthesis, from academic research to the industrial production of active pharmaceutical ingredients (APIs).[9][15]
Protocol: Selective Reduction of a Ketone to an Alkane
This protocol outlines a general procedure for the reduction of a ketone to the corresponding alkane using triisopropylsilane and titanium (IV) chloride.
Materials:
-
Ketone substrate
-
Triisopropylsilane (TIPS)
-
Titanium (IV) chloride (TiCl₄)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, syringe, and standard glassware for workup and purification.
Procedure:
-
Dissolve the ketone substrate (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triisopropylsilane (2.0-3.0 eq) to the stirred solution.
-
Add titanium (IV) chloride (1.1-1.5 eq) dropwise to the reaction mixture. Caution: TiCl₄ is highly reactive and corrosive. Handle with extreme care in a fume hood.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol: Deprotection of a Boc-Protected Peptide with a TFA/TIPS Cocktail
This protocol provides a general method for the final deprotection of a Boc-protected peptide from the solid support using a TFA/TIPS cleavage cocktail.
Materials:
-
Boc-protected peptide on resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIPS)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge and tubes
Procedure:
-
Prepare the cleavage cocktail: 95% TFA, 2.5% water, 2.5% TIPS. Caution: TFA is highly corrosive. Prepare the cocktail in a fume hood and wear appropriate personal protective equipment (PPE).
-
Add the cleavage cocktail to the resin-bound peptide in a reaction vessel.
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of TFA and then DCM, combining the washes with the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether to remove residual scavengers and byproducts.
-
Dry the purified peptide under vacuum.
Safety and Handling
Triisopropylsilane is a flammable liquid and should be handled with appropriate safety precautions.[16][17][18] It is sensitive to moisture and can hydrolyze.[10] Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials such as strong oxidizing agents, acids, and bases.[1][17][19] Always use in a fume hood and wear appropriate PPE, including safety goggles, gloves, and a lab coat.[16][17][18]
Conclusion
Triisopropylsilane stands as a testament to the power of steric control in directing chemical reactivity. Its unique structural attributes make it an exceptionally mild and selective reducing agent, as well as an indispensable carbocation scavenger in the demanding field of peptide synthesis. For researchers and drug development professionals, a thorough understanding of the principles governing the behavior of triisopropylsilane is not merely academic; it is a gateway to more efficient, precise, and innovative synthetic strategies.
References
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Power of Selectivity: Triisopropylsilane in Modern Organic Synthesis. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Triisopropylsilane (TIPS): A Mild Reducing Agent for Precision Synthesis. Retrieved from [Link]
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Grokipedia. Triisopropylsilane. Retrieved from [Link]
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Pearson, D. A., Blanchette, M., Baker, M. L., & Guindon, C. A. (2018). Reduction of cysteine-S-protecting groups by triisopropylsilane. Journal of Peptide Science, 24(11), e3123. Retrieved from [Link]
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Gelest, Inc. (2015, July 15). TRIISOPROPYLSILANE, 98% Safety Data Sheet. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2026, March 24). Triisopropylsilane (TIPS): A Fundamental Reagent in Modern Organic Chemistry. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 26). The Role of Triisopropylsilane in Modern Peptide Synthesis. Retrieved from [Link]
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PubMed. (2018, November 15). Reduction of cysteine-S-protecting groups by triisopropylsilane. Retrieved from [Link]
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Amazon S3. (n.d.). SIT8385.0 GHS US English US SDS. Retrieved from [Link]
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